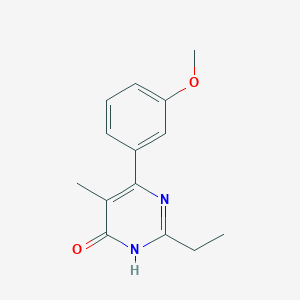![molecular formula C13H16N4OS B7356319 4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356319.png)
4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one is a compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one involves the inhibition of several enzymes, including protein kinases. This compound has been shown to bind to the ATP-binding site of these enzymes, thereby preventing their activity. The inhibition of these enzymes can lead to various cellular effects, including the inhibition of cell growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the growth and proliferation of several cell lines, including cancer cells. It has also been reported to induce apoptosis, or programmed cell death, in these cells. In addition, this compound has been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one in lab experiments include its potential therapeutic applications and its ability to inhibit several enzymes involved in cellular processes. However, there are also limitations to using this compound. One of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the potential toxicity of this compound must be taken into consideration when using it in experiments.
Direcciones Futuras
There are several future directions for the study of 4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the study of the structure-activity relationship of this compound, which can help to identify more potent and selective inhibitors of specific enzymes. In addition, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases, should be further explored.
Métodos De Síntesis
The synthesis of 4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one has been achieved using different methods. One of the most common methods involves the reaction of 2-[(1-ethylimidazol-2-yl)methylsulfanyl]acetic acid with cyclopropyl isocyanate in the presence of a base. The resulting intermediate is then cyclized to form the final product. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one has potential applications in scientific research. This compound has been shown to have inhibitory activity against several enzymes, including protein kinases, which are involved in various cellular processes. It has also been reported to have antitumor activity in vitro and in vivo. Due to its potential therapeutic applications, this compound has been the subject of several studies.
Propiedades
IUPAC Name |
4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-2-17-6-5-14-11(17)8-19-13-15-10(9-3-4-9)7-12(18)16-13/h5-7,9H,2-4,8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJALFVVSIURPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CSC2=NC(=CC(=O)N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)urea](/img/structure/B7356242.png)
![5-cyclopropyl-N-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7356246.png)
![3-[1-[2-(Methylamino)benzoyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356248.png)
![(NE)-N-[(1-ethylbenzimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B7356262.png)
![6-[2-(2-Phenylethyl)pyrrolidin-1-yl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356268.png)
![6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one](/img/structure/B7356279.png)
![3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol](/img/structure/B7356282.png)
![6-[[2-(hydroxymethyl)piperidin-1-yl]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356289.png)

![N-[(1-hydroxycyclohexyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7356302.png)
![3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356326.png)
![3-[(2-Tert-butyl-1,3-thiazol-4-yl)methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356332.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356333.png)